Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate is an organic compound characterized by its unique structure, which includes a methyl ester group attached to a phenyl ring that is further substituted with a 6-methylpyridin-2-yl moiety. This compound is classified as an aromatic ester and is of interest in various chemical and biological studies due to its potential applications in medicinal chemistry and agrochemicals.
This compound can be synthesized through various chemical methods, and it is available from different chemical suppliers for research purposes. Its molecular formula is , and it has a molecular weight of approximately 245.30 g/mol.
Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate belongs to the class of esters, specifically aromatic esters, which are known for their diverse applications in organic synthesis and material science.
The synthesis of Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate typically involves several steps:
The molecular structure of Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate can be depicted as follows:
CC1=NC(=CC=C1)C(C(=O)OC)=C(C)C
Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate can participate in various chemical reactions:
Each reaction type may require specific conditions (e.g., temperature, solvent choice) to optimize yield and selectivity.
The mechanism of action for Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate involves its interaction with biological targets:
Research into the specific pathways affected by this compound is ongoing, with studies focusing on its potential antibacterial and anticancer properties.
Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate typically exhibits the following physical properties:
Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate has several scientific uses:
CAS No.: 6581-06-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 50815-87-7
CAS No.: 85252-29-5